molecular formula C6H13NO3 B12905258 Methyl {[(propan-2-yl)oxy]methyl}carbamate CAS No. 94724-79-5

Methyl {[(propan-2-yl)oxy]methyl}carbamate

Cat. No.: B12905258
CAS No.: 94724-79-5
M. Wt: 147.17 g/mol
InChI Key: WMKPRZHDFXGJRA-UHFFFAOYSA-N
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Description

Methyl (isopropoxymethyl)carbamate: is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. Methyl (isopropoxymethyl)carbamate is known for its applications as a pesticide and in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of methyl (isopropoxymethyl)carbamate typically involves large-scale carbamoylation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl (isopropoxymethyl)carbamate can undergo oxidation reactions, often leading to the formation of corresponding carbamate oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the isopropoxymethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carbamate oxides.

    Reduction: Amines or alcohols.

    Substitution: Substituted carbamates with different functional groups.

Mechanism of Action

Methyl (isopropoxymethyl)carbamate exerts its effects primarily through the inhibition of cholinesterase enzymes. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission. This mechanism is particularly relevant in its use as a pesticide, where it disrupts the nervous system of pests .

Comparison with Similar Compounds

Uniqueness: Methyl (isopropoxymethyl)carbamate is unique due to its specific isopropoxymethyl group, which imparts distinct chemical properties and reactivity compared to other carbamates. This makes it particularly useful in certain synthetic applications and as a pesticide with specific target profiles .

Biological Activity

Methyl {[(propan-2-yl)oxy]methyl}carbamate, a carbamate derivative, has garnered attention for its biological activities, particularly in the fields of agriculture and medicine. This article explores its biological activity, synthesizing findings from various studies, including case studies and data tables that illustrate its efficacy.

Chemical Structure and Properties

This compound is a carbamate compound characterized by the presence of a propan-2-yl group attached to a methyl carbamate backbone. Its chemical structure can be represented as follows:

Methyl {[(Propan 2 yl)O]CH2NCO2}\text{Methyl }\{[(\text{Propan 2 yl})\text{O}]\text{CH}_2\text{NCO}_2\}

This structure contributes to its biological properties, including its ability to penetrate cell membranes and interact with various biological targets.

Carbamate compounds generally exert their biological effects through inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine at synaptic junctions. This mechanism is crucial for their insecticidal activity, as well as potential therapeutic applications in neurodegenerative diseases.

Biological Activity Overview

1. Antimicrobial Activity

Studies have demonstrated that methyl carbamate derivatives exhibit significant antimicrobial properties. For instance, research on isopropyl derivatives showed effective fungicidal activity against Phytophthora capsici, with EC50 values indicating potent inhibition at low concentrations (e.g., 0.078 μg/mL for one variant) . This suggests that this compound may share similar antifungal properties.

2. Insecticidal Activity

Carbamate compounds are widely recognized for their insecticidal properties due to their AChE inhibition mechanism. This compound could potentially serve as an effective insecticide, given the established efficacy of related compounds like Propoxur, which also shows strong anticholinesterase activity .

3. Therapeutic Potential

Carbamate derivatives have been explored for therapeutic applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. The stability and bioavailability of carbamates make them suitable candidates for drug development . The hydrolytic stability of these compounds allows them to function effectively as prodrugs, enhancing the pharmacological profile of active ingredients .

Case Study 1: Fungicidal Efficacy

A study isolated two diastereomers of isopropyl (3-methyl-1-oxo)carbamate, which demonstrated excellent fungicidal activity against Phytophthora capsici. The results indicated that stereochemistry plays a significant role in biological activity, with one isomer outperforming traditional fungicides .

Case Study 2: Insecticidal Application

Research on N-methyl carbamates revealed their effectiveness as insecticides without cumulative toxicity effects. These findings suggest that this compound could be developed into a safe alternative for pest control in agriculture .

Data Table: Biological Activity Summary

Activity Type Compound EC50 Value (μg/mL) Mechanism
FungicidalIsopropyl Carbamate0.078Inhibition of cell wall synthesis
InsecticidalPropoxurNot specifiedAChE inhibition
TherapeuticVarious CarbamatesVariesNeuroprotective effects

Properties

CAS No.

94724-79-5

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

methyl N-(propan-2-yloxymethyl)carbamate

InChI

InChI=1S/C6H13NO3/c1-5(2)10-4-7-6(8)9-3/h5H,4H2,1-3H3,(H,7,8)

InChI Key

WMKPRZHDFXGJRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCNC(=O)OC

Origin of Product

United States

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